molecular formula C15H32Cl2N3O5PS2 B1200153 Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)

Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)

Cat. No. B1200153
M. Wt: 500.4 g/mol
InChI Key: AJOJXYODECALSX-UHFFFAOYSA-N
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Description

Mafosfamide is a synthetic oxazaphosphorine derivative with antineoplastic properties. Mafosfamide alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, mafosfamide, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide;  accordingly, mafosfamide is potentially useful in the intrathecal treatment of neoplastic meningitis. (NCI04)

Scientific Research Applications

Chemical Characterization and Stability

  • Ethanesulfonic acid compounds, like ASTA Z 7557 (a derivative of cyclophosphamide), are synthesized for their high pharmacological activity and improved stability. They are stable at room temperature and have specific solubility characteristics, making them suitable for various applications in chemical and pharmaceutical research (Niemeyer et al., 2004).

Applications in Polymer Science

  • Phosphorus-functionalized aromatic diamines, including those derived from ethanesulfonic acid compounds, are utilized to create high-temperature resistant polyimides. These polyimides exhibit desirable properties like high glass transition temperature and flame retardancy, making them valuable in material science (Chang et al., 2009).

Synthesis and Catalysis

  • The synthesis of 2H-1,2-oxaphosphorin 2-oxides, which involves ethanesulfonic acid compounds, shows high regioselectivity and yield. These compounds have potential use in catalysis and the development of phosphorus heterocycles (Peng & Ding, 2005).

Metal-Organic Frameworks

  • Ethanesulfonic acid-based compounds like HEPES are involved in creating metal-organic frameworks with silver ions. These frameworks are studied for their unique geometries and potential applications in biochemistry and nanotechnology (Bilinovich et al., 2011).

Flame Retardants in Epoxy Resins

  • Novel derivatives of ethanesulfonic acid compounds are synthesized as flame retardant additives for epoxy resins. Their incorporation improves flame retardancy and thermal properties of these materials, crucial in industrial applications (Zang et al., 2011).

properties

Molecular Formula

C15H32Cl2N3O5PS2

Molecular Weight

500.4 g/mol

IUPAC Name

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine

InChI

InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2

InChI Key

AJOJXYODECALSX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Canonical SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

synonyms

2-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)thio)ethanesulfonic acid P-oxide
mafosfamide
z 7557
z-7557

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)
Reactant of Route 3
Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)
Reactant of Route 4
Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)
Reactant of Route 5
Reactant of Route 5
Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)
Reactant of Route 6
Reactant of Route 6
Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)

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